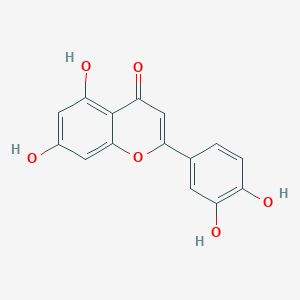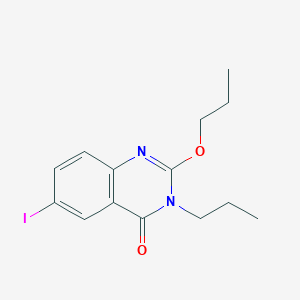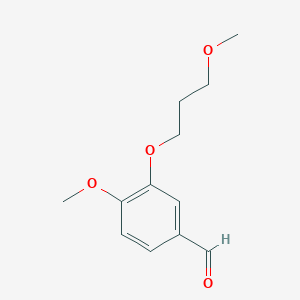
Luteolin
概要
説明
準備方法
ルテオリンは、熱還流抽出、超音波抽出、マイクロ波支援抽出、超臨界抽出など、さまざまな方法を使用して天然資源から抽出できます . ルテオリンの合成経路には、目的の生成物を得るためにさまざまな試薬と条件を使用することが含まれます。 たとえば、ルテオリン-リン脂質複合体の調製には、ルテオリンの親油性を向上させるために非共有結合を使用します . 工業生産方法では、さまざまな用途のために高純度のルテオリンを得るために、抽出と濃縮プロセスを最適化することに重点を置いています .
化学反応の分析
ルテオリンは、酸化、還元、置換などのさまざまな化学反応を受けます。 ルテオリンは、C5、C7、C3'、C4'の位置に4つのヒドロキシル基を持っており、強力な抗酸化特性を提供します . これらの反応で使用される一般的な試薬と条件には、ルテオリンの抗酸化活性を高めるルテオリン-リン脂質複合体を形成するためのリン脂質の使用が含まれます . これらの反応から生成される主な生成物には、生物学的利用能と安定性が改善されたルテオリン誘導体が含まれます .
科学研究への応用
ルテオリンは、化学、生物学、医学、産業における幅広い科学研究への応用を持っています。 化学では、ルテオリンは、その抗酸化および抗炎症特性について研究されています . 生物学では、アポトーシス、細胞周期の進行、血管新生、移動など、さまざまな細胞プロセスへの影響を調査するために使用されます . 医学では、ルテオリンは、癌、神経変性疾患、心臓血管疾患、炎症性疾患の治療における可能性について探索されています . 産業では、ルテオリンは、治療効果と臨床応用を高めるためのナノスケール薬物送達システムの開発に使用されます .
科学的研究の応用
Luteolin has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, this compound is studied for its antioxidant and anti-inflammatory properties . In biology, it is used to investigate its effects on various cellular processes, including apoptosis, cell-cycle progression, angiogenesis, and migration . In medicine, this compound is explored for its potential in treating cancer, neurodegenerative diseases, cardiovascular diseases, and inflammatory disorders . In industry, this compound is used in the development of nano-scale drug delivery systems to enhance its therapeutic efficacy and clinical application .
作用機序
ルテオリンは、さまざまな分子経路と細胞プロセスを標的とすることで、その効果を発揮します。 ルテオリンは、発癌に関与する主要な調節経路をダウンレギュレートし、酸化ストレスを誘発し、細胞周期の停止を引き起こし、アポトーシス遺伝子をアップレギュレートし、癌細胞の細胞増殖と血管新生を阻害することにより、腫瘍の増殖を抑制します . ルテオリンは、シクロオキシゲナーゼ-2、一酸化窒素、さまざまなインターロイキンなどのプロ炎症性メディエーターを抑制することにより、抗炎症反応を仲介します .
類似の化合物との比較
ルテオリンは、しばしばエピガロカテキンガレート(EGCG)やケルセチンなどの他のフラボノイドと比較されます。 これらの化合物はすべて抗酸化および抗炎症特性を示しますが、ルテオリンは、強い神経保護効果と、複数の癌関連経路を阻害する能力においてユニークです . 類似の化合物には、ケルセチン、ケンフェロール、アピゲニンなどがあり、これらはさまざまな生物学的活性を持っていますが、特定の分子標的と経路が異なります .
類似化合物との比較
Luteolin is often compared with other flavonoids such as epigallocatechin gallate (EGCG) and quercetin. While all these compounds exhibit antioxidant and anti-inflammatory properties, this compound is unique in its strong neuroprotective effects and its ability to inhibit multiple cancer-related pathways . Similar compounds include quercetin, kaempferol, and apigenin, which also possess various biological activities but differ in their specific molecular targets and pathways .
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPNAANSBPBGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Record name | luteolin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Luteolin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074988 | |
| Record name | Luteolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Luteolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-70-3 | |
| Record name | Luteolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15584 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Luteolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUTEOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUX1ZNC9J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Luteolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
329.5 °C | |
| Record name | Luteolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)

![6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B71922.png)










